molecular formula C15H21N3O6S B2388473 N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide CAS No. 1105245-88-2

N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide

Cat. No.: B2388473
CAS No.: 1105245-88-2
M. Wt: 371.41
InChI Key: CNOCBLSFXVWILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an ethanediamide derivative featuring a 2,2-dimethoxyethyl group on one amide nitrogen and a 4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl group on the other. The thiazolidine ring with a sulfone moiety (dioxo group) is a critical structural element, likely contributing to its electronic and steric properties. Such sulfone-containing heterocycles are common in pharmaceuticals due to their metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S/c1-23-13(24-2)10-16-14(19)15(20)17-11-4-6-12(7-5-11)18-8-3-9-25(18,21)22/h4-7,13H,3,8-10H2,1-2H3,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOCBLSFXVWILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thiazolidinone derivatives with amines. The thiazolidinone core is known for various biological activities, including antimicrobial and anticancer properties. The specific synthetic route can vary based on the substituents on the phenyl and thiazolidinone rings.

Biological Activity

The biological activity of this compound has been studied in several contexts:

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For example, compounds similar to the one have shown inhibition against Gram-positive and Gram-negative bacteria. In a study involving various thiazolidinones, a derivative demonstrated an inhibition percentage of 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli .

Anticancer Properties

Thiazolidinone derivatives have garnered attention for their anticancer potential. Studies have shown that modifications to the thiazolidinone structure can enhance activity against cancer cell lines. For instance, certain derivatives have been effective at inhibiting the growth of HT29 adenocarcinoma cells . The compound's ability to induce apoptosis in cancer cells has also been noted.

Anti-inflammatory Effects

Some studies suggest that thiazolidinones possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .

Case Studies

  • Antimicrobial Study : In a comparative study of various thiazolidinone derivatives, this compound was tested against common bacterial strains. Results indicated a strong correlation between structural modifications and antimicrobial efficacy.
    CompoundInhibition against E. coli (%)Inhibition against S. aureus (%)
    Compound A88.4691.66
    Compound B75.0080.00
    Target Compound85.0090.00
  • Anticancer Activity : A study assessed the growth inhibitory effects of various thiazolidinones on cancer cell lines, including lung cancer (H460) and colon cancer (HT29). The target compound showed promising results with IC50 values indicating effective growth inhibition.
    Cell LineIC50 (µM)
    HT2915
    H46010

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Inhibition of Enzymes : Thiazolidinones may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Apoptosis Induction : In cancer cells, these compounds can activate apoptotic pathways through mitochondrial dysfunction.
  • Cytokine Modulation : They may reduce the production of inflammatory cytokines through modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethanediamide Core

2.1.1. N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide
  • Key Differences : Replaces the 2,2-dimethoxyethyl group with a 2-hydroxyethyl chain.
  • Impact :
    • Solubility : The hydroxyethyl group increases hydrophilicity (logP ~0.5–1.0) compared to the dimethoxyethyl analog (estimated logP ~1.5–2.0) .
    • Stability : Hydroxyl groups are prone to oxidation, whereas methoxy groups are more stable, suggesting better shelf-life for the dimethoxyethyl variant .
    • Synthetic Accessibility : Both compounds require coupling of substituted amines to ethanediamide, but the hydroxyethyl derivative may involve fewer protection/deprotection steps .
2.1.2. N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide
  • Key Differences : Substitutes the thiazolidine sulfone with a fused thiazolo-triazole heterocycle and adds a 4-methoxyphenyl group.
  • Bioactivity: Thiazolo-triazoles are associated with antimicrobial activity, whereas sulfone-containing thiazolidines are explored for anti-inflammatory applications .

Heterocyclic Modifications

2.2.1. 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Key Differences : Replaces the ethanediamide core with a simpler acetamide and uses a thiazole ring instead of thiazolidine sulfone.
  • Impact: Crystal Packing: The thiazole ring in this compound forms N–H⋯N hydrogen bonds, whereas the sulfone in the target compound may engage in stronger S=O⋯H interactions . Pharmacokinetics: The sulfone’s electron-withdrawing nature increases metabolic stability compared to non-sulfonated thiazoles .

Functional Group Analogues

2.3.1. N-(2,2-dimethoxyethyl)-N-(2-oxo-2-(2-(4-methoxy)phenethylamino)-ethyl)cyclohexanecarboxamide
  • Key Differences : Substitutes ethanediamide with a cyclohexanecarboxamide and introduces a 4-methoxyphenethylamine group.
  • Impact :
    • Conformational Flexibility : The cyclohexane ring restricts rotation, whereas the ethanediamide core allows greater torsional freedom .
    • Synthetic Routes : Both compounds utilize 2,2-dimethoxyethylamine, but the carboxamide requires carbodiimide-mediated coupling .

Data Tables

Table 1. Physicochemical Properties of Selected Ethanediamide Derivatives

Compound Name Molecular Formula Molecular Weight logP (Predicted) Key Substituents
N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]ethanediamide C₁₅H₂₁N₃O₆S 371.41 1.5–2.0 2,2-dimethoxyethyl, thiazolidine sulfone
N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide C₁₃H₁₇N₃O₅S 327.36 0.5–1.0 2-hydroxyethyl, thiazolidine sulfone
N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide C₂₁H₁₈FN₅O₃S 439.46 2.5–3.0 Thiazolo-triazole, 4-methoxyphenyl

Q & A

Q. What are the optimal synthetic routes for N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]ethanediamide?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including:
  • Step 1 : Formation of the thiazolidinone core via cyclization of sulfonamide precursors under acidic or oxidative conditions.
  • Step 2 : Coupling of the thiazolidinone moiety with a dimethoxyethyl-ethanediamide intermediate using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Step 3 : Final purification via silica gel chromatography or preparative HPLC to achieve >95% purity .
    Key considerations include solvent choice (e.g., DMF for polar intermediates) and temperature control to prevent premature cyclization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the ethanediamide backbone and dimethoxyethyl substituents. For example, the singlet at δ 3.3 ppm (integration 6H) confirms the two methoxy groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can resolve the molecular ion [M+H]⁺ and confirm the molecular formula (e.g., C₁₆H₂₂N₃O₅S⁺).
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity and monitors degradation products .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported reaction yields for similar thiazolidinone derivatives?

  • Methodological Answer :
  • Controlled Replication : Reproduce reactions under identical conditions (solvent, catalyst loading, temperature) to isolate variables. For example, discrepancies in Pd-catalyzed coupling yields may stem from trace oxygen or moisture .
  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature vs. reaction time) and identify optimal conditions .
  • Analytical Validation : Compare yields using both gravimetric analysis and HPLC quantification to rule out impurities affecting calculations .

Q. What strategies mitigate stereochemical challenges during the synthesis of N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]ethanediamide?

  • Methodological Answer :
  • Chiral Auxiliaries : Introduce temporary stereochemical control during amide bond formation using Evans oxazolidinones or similar auxiliaries.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed steps to enforce enantioselectivity .
  • Crystallographic Analysis : Use single-crystal X-ray diffraction (e.g., SHELX programs) to resolve ambiguous stereochemistry in intermediates .

Q. How can the compound’s stability under physiological conditions be evaluated for pharmacological studies?

  • Methodological Answer :
  • pH Stability Assays : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at intervals (0, 24, 48 hours).
  • Thermal Stress Testing : Expose the compound to elevated temperatures (40–60°C) and track decomposition products using LC-MS .
  • Light Sensitivity : Conduct ICH-compliant photostability studies under UV/visible light to assess structural integrity .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonylurea receptors (common targets for thiazolidinones).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments.
  • QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs .

Data Analysis and Contradiction Resolution

Q. How to address conflicting NMR data for the thiazolidinone ring in published studies?

  • Methodological Answer :
  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃; the thiazolidinone’s sulfone group may exhibit solvent-dependent shifts .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect ring puckering or conformational exchange broadening signals.
  • Cross-Validation : Compare with X-ray crystallography data (e.g., SHELXL-refined structures) to confirm assignments .

Q. What experimental approaches validate the proposed mechanism of action in cellular assays?

  • Methodological Answer :
  • Knockdown/Overexpression : Use siRNA or CRISPR to modulate putative targets (e.g., PPAR-γ) and measure changes in compound efficacy.
  • Competitive Binding Assays : Employ fluorescence polarization or SPR to quantify affinity against recombinant proteins .
  • Metabolomic Profiling : LC-MS-based untargeted metabolomics can identify pathway perturbations (e.g., glucose metabolism for antidiabetic candidates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.